5-Hydroxypyrimidine
CAS No.: 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
Cat. No.: VC4674851
Molecular Formula: C4H4N2O
Molecular Weight: 96.089
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5 |
|---|---|
| Molecular Formula | C4H4N2O |
| Molecular Weight | 96.089 |
| IUPAC Name | pyrimidin-5-ol |
| Standard InChI | InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H |
| Standard InChI Key | LTXJLQINBYSQFU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=N1)O |
Introduction
Synthesis and Structural Modifications
Synthetic Routes to 5-Hydroxypyrimidine Derivatives
The synthesis of N-alkyl-5-hydroxypyrimidinone carboxamides, as described by , involves a multi-step process:
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Formation of Amidoximes: Nitriles react with hydroxylamine to yield amidoximes.
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Cyclization: Michael addition with dimethyl acetylenedicarboxylate followed by intramolecular cyclization generates dihydroxypyrimidine intermediates.
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Functionalization: Benzoyl protection, alkylation, and carboxamide conjugation produce derivatives with varied substituents.
Table 1: Key Derivatives and Their Antitubercular Activity
| Compound | R₁ Substituent | R₃ Substituent | MIC ( Mtb H37Rv, μM) | Cytotoxicity (HepG2, μM) |
|---|---|---|---|---|
| P01 | o-CF₃ | Benzyl | 1.9 | >50 |
| P04 | o-CF₃ | Ethyl | 0.4 | >50 |
| P07 | o-CF₃ | 2-Picolyl | 2.1 | >50 |
Data adapted from demonstrate that o-CF₃ and benzyl groups optimize potency, while methylation or heteroaryl substitutions reduce activity.
Structure–Activity Relationship (SAR) Insights
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N3-Alkylation: Methyl or ethyl groups at the N3 position enhance potency (e.g., P01 vs. P14) .
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Hydroxyl Group: The 5-hydroxyl moiety is essential for target binding; methylation abolishes activity .
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Carboxamide Linkage: Replacement with ketones (e.g., P18) or N-methylation ( P12) disrupts hydrogen bonding, rendering compounds inactive .
Chemical Properties and Reactivity
Magnesium Chelation and Enzymatic Inhibition
5-Hydroxypyrimidine derivatives inhibit magnesium-dependent enzymes by sequestering active-site Mg²⁺ ions. For example, Raltegravir, an HIV-1 integrase inhibitor, exploits this mechanism . In Mtb, derivatives like P01 target DprE1, a flavoenzyme critical for cell-wall biosynthesis, without direct Mg²⁺ dependence .
Oxidation Behavior
Oxidation of 5-hydroxypyrimidine nucleosides (e.g., 5-hydroxy-2′-deoxycytidine) yields 5-hydroxyhydantoin and α-hydroxy-ketone isomers under oxidative conditions . These products induce DNA strand breaks, implicating 5-hydroxypyrimidine in oxidative stress responses .
Biological Activities and Mechanisms
Antitubercular Activity
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Potency: Derivatives exhibit MIC values of 0.4–2.3 μM against Mtb H37Rv in minimal medium .
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Bactericidal Effects: P01 reduces Mtb viability by 1–2 log units over 7 days in vitro but lacks activity against nonreplicating cells .
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Macrophage Efficacy: Active derivatives (e.g., P04) inhibit intracellular Mtb replication in J774 macrophages .
Target Identification and Validation
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DprE1 Inhibition: Whole-genome sequencing of resistant Mtb strains revealed mutations in dprE1 (e.g., Y314C, P116S), confirming DprE1 as the target .
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TetR-Regulated Expression: Downregulating dprE1–dprE2 increases susceptibility to P01 and P04, validating on-target activity .
Table 2: Resistance Profiles of dprE1 Mutants
| Mutation | MIC Fold Change ( P01) | Cross-Resistance to BTZ043 |
|---|---|---|
| Y314C | 32× | Yes |
| P116S | 16× | No |
| N346S | 1× | No |
Data from highlight mutation-specific resistance patterns.
Analytical and Computational Insights
Analytical Characterization
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) identify oxidation products like 5-hydroxyhydantoin, with retention times and fragmentation patterns aiding quantification .
Molecular Docking Studies
Docking of P01 into DprE1 reveals:
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